(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline
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Overview
Description
(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline is a chemical compound that features a pyrrolidine ring attached to an aniline moiety, with two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the aniline moiety. One common method involves the use of a nickel-catalyzed C–N bond formation reaction . The reaction conditions often include the use of a CyPAd-DalPhos ligand and a pre-catalyst to facilitate the selective cross-coupling of aryl chlorides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target, leading to desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2-ylmethanamine: Known for its interactions with dipeptidyl peptidase 4.
Uniqueness
(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)aniline is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activity. The stereochemistry of the compound also plays a crucial role in its interactions and effectiveness.
Properties
Molecular Formula |
C10H12F2N2 |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
3,5-difluoro-4-[(2S)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H12F2N2/c11-7-4-6(13)5-8(12)10(7)9-2-1-3-14-9/h4-5,9,14H,1-3,13H2/t9-/m0/s1 |
InChI Key |
YQWRXDDATQGWCM-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2F)N)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2F)N)F |
Origin of Product |
United States |
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